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Compound of Interest

Compound Name: 1,8-Diphenyl-9H-carbazole

Cat. No.: B15062095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,8-
Diphenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials
science and pharmaceutical research. Due to the limited availability of direct experimental
spectra for this specific isomer, this document presents a combination of established
experimental protocols for similar carbazole derivatives and predicted spectroscopic data
based on foundational chemical principles and existing literature on related compounds.

Introduction to 1,8-Diphenyl-9H-carbazole

Carbazole and its derivatives are key structural motifs in a vast array of functional organic
materials and biologically active molecules. The substitution pattern on the carbazole core
profoundly influences its electronic, photophysical, and pharmacological properties. The 1,8-
diphenyl substitution introduces significant steric hindrance, which can impact molecular
planarity, crystal packing, and intermolecular interactions, thereby tuning its material properties.
Spectroscopic analysis is paramount for the structural elucidation and purity assessment of
such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FT-IR) spectroscopic data for 1,8-Diphenyl-9H-carbazole. These
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predictions are based on the analysis of the parent carbazole molecule and the known
substituent effects of phenyl groups on aromatic systems.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 1,8-Diphenyl-9H-carbazole

e Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2, H-7 7.30-7.40 d ~7.5

H-3, H-6 7.15-7.25 t ~7.5

H-4, H-5 8.05-8.15 d ~7.8

N-H 8.20 - 8.40 brs

Phenyl H (ortho) 7.50-7.60 m

Phenyl H (meta, para) 7.35-7.45 m

Solvent: CDCIs, Reference: TMS at 0.00 ppm. Note: The broad singlet (br s) for the N-H proton
Is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 1,8-Diphenyl-9H-carbazole
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Carbon Atoms

Predicted Chemical Shift (8, ppm)

C-1,C-8 133-136
C-2,C-7 120 - 123
C-3,C-6 126 - 129
C-4,C-5 111 -114
C-4a, C-4b 123 - 126
C-8a, C-9a 139 -142
Phenyl C (ipso) 140 - 143
Phenyl C (ortho) 129 - 132
Phenyl C (meta) 128 - 131
Phenyl C (para) 127 - 130

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Representative FT-IR Data

Table 3: Representative FT-IR Vibrational Frequencies for 1,8-Diphenyl-9H-carbazole

Vibrational Mode

Frequency Range (cm™)

Intensity

N-H Stretch

3400 - 3450

Medium, Sharp

Aromatic C-H Stretch

3000 - 3100

Medium

C=C Aromatic Ring Stretch

1600 - 1620, 1450 - 1500

Strong, Medium

C-N Stretch

1310 - 1340

Strong

Aromatic C-H Out-of-Plane
Bend

720 - 760

Strong

Sample Preparation: KBr pellet.
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Experimental Protocols

The following are detailed, generalized methodologies for conducting NMR and FT-IR analyses
on carbazole derivatives like 1,8-Diphenyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the 1,8-Diphenyl-9H-carbazole sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not
already present in the solvent.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength for better resolution.

[¢]

Pulse Sequence: Standard single-pulse sequence.

[e]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

[¢]

Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

Spectral Width: 0 to 200 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

Perform baseline correction.

o

[¢]

Calibrate the chemical shift scale using the solvent or TMS peak.

[e]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly dry both the 1,8-Diphenyl-9H-carbazole sample and spectroscopic grade
potassium bromide (KBr) to remove any moisture.

o Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until
a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

o Press the powder under high pressure (8-10 tons) using a hydraulic press to form a
transparent or translucent pellet.

e |nstrument Parameters:

o Spectrometer: A standard FT-IR spectrometer.
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[e]

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~—1.

(¢]

Number of Scans: 16-32.

[¢]

[¢]

Background: Run a background scan with an empty sample compartment or a pure KBr
pellet.

» Data Acquisition and Processing:

[¢]

Place the KBr pellet in the sample holder of the spectrometer.

o

Acquire the sample spectrum.

[e]

The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

[e]

Label the significant peaks with their corresponding wavenumbers.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of the target compound.
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Caption: General workflow for the spectroscopic analysis of 1,8-Diphenyl-9H-carbazole.

Caption: Chemical structure of 1,8-Diphenyl-9H-carbazole with atom numbering.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,8-Diphenyl-9H-carbazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15062095#spectroscopic-analysis-of-1-8-diphenyl-
9h-carbazole-nmr-ft-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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